Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate
Description
Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate is a chiral carbamate derivative featuring a cyclopentylcarbamoyl group attached to a stereospecific carbon backbone. This compound is structurally characterized by:
- Benzyloxycarbonyl (Cbz) group: Provides protection for amines in synthetic organic chemistry .
- (1S)-2-methylpropyl chain: Imparts stereochemical specificity and influences lipophilicity.
- Cyclopentylcarbamoyl moiety: Contributes steric bulk and modulates interactions with biological targets.
Its primary applications include serving as an intermediate in peptide synthesis and protease inhibitor development, particularly in calpain inhibition and antiviral research .
Properties
IUPAC Name |
benzyl N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13(2)16(17(21)19-15-10-6-7-11-15)20-18(22)23-12-14-8-4-3-5-9-14/h3-5,8-9,13,15-16H,6-7,10-12H2,1-2H3,(H,19,21)(H,20,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVPTJMDULLLRT-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Reaction of Primary Amines with Chloroformates
A common method involves reacting a suitably protected amino alcohol with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine under anhydrous conditions. The steps are:
- Preparation of the amine precursor : Starting from (1S)-1-(cyclopentyl)amine derivatives, often synthesized via cyclopentylation of amino compounds.
- Reaction with benzyl chloroformate : This step introduces the carbamate group, forming the benzyl carbamate derivative.
[Amine precursor] + Benzyl chloroformate → Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate
- The reaction typically requires an inert atmosphere and low temperature to prevent side reactions.
- Purification is achieved via column chromatography or recrystallization, with HPLC used for purity assessment.
Multi-Step Synthesis Involving Functional Group Transformations
Research indicates that more elaborate routes involve:
- Stereoselective alkylation of suitable intermediates to introduce the methyl and cyclopentyl groups.
- Protection/deprotection strategies to control reactivity of amino and hydroxyl groups.
- Coupling reactions utilizing carbamate precursors such as carbonyldiimidazole (CDI) or phosgene derivatives.
Specific Synthesis Example Based on Literature
A representative synthesis pathway, adapted from recent research, is as follows:
| Step | Reaction | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Synthesis of (1S)-1-(cyclopentyl)amine | Cyclopentylmagnesium bromide or similar | Prepare amine precursor |
| 2 | Alkylation with methylpropyl derivatives | Alkyl halides or diazo compounds | Introduce 2-methylpropyl group |
| 3 | Carbamate formation | Benzyl chloroformate + triethylamine | Install benzyl carbamate group |
| 4 | Functionalization of the amino group | Cyclopentyl carbamoyl derivatives | Attach the carbamoyl moiety |
| 5 | Purification | Column chromatography | Isolate pure compound |
Optimization and Purity Control
| Technique | Purpose | Typical Conditions | Notes |
|---|---|---|---|
| Recrystallization | Purify final product | Ethanol/water or ethyl acetate/hexane | Achieve >95% purity |
| Column chromatography | Remove impurities | Silica gel, gradient elution | Fine-tune for high purity |
| HPLC analysis | Confirm purity | C18 column, acetonitrile/water | Purity >95% |
Research Findings and Data Tables
Table 1: Summary of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Carbamate coupling | Benzyl chloroformate, triethylamine | 0–25°C, inert atmosphere | High yield, straightforward | Side reactions possible if not controlled |
| Multi-step alkylation | Alkyl halides, base | Room temperature, inert | Stereoselectivity | Longer synthesis time |
| Protection/deprotection | Boc, Cbz groups | Acidic/basic conditions | Functional group control | Additional purification steps |
Table 2: Comparative Data of Synthesis Efficiency
| Route | Yield (%) | Purity (%) | Reaction Time | Complexity |
|---|---|---|---|---|
| Direct carbamate formation | 70–85 | >95 | 1–2 days | Moderate |
| Multi-step synthesis | 60–75 | >98 | 3–5 days | High |
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions can vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of carbamate compounds exhibit significant anticancer properties. Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate has been investigated for its ability to inhibit tumor growth in various cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways, such as the MAPK and PI3K/Akt pathways .
Neuroprotective Effects
Research has demonstrated that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. By inhibiting acetylcholinesterase activity, it may enhance cholinergic transmission, thereby improving cognitive function .
Anti-inflammatory Properties
This compound has shown promise in reducing inflammation in preclinical models. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for conditions such as rheumatoid arthritis and inflammatory bowel disease .
In Vitro Studies
In vitro experiments have demonstrated that this compound effectively reduces cell viability in several cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis through caspase activation and increased levels of reactive oxygen species (ROS) .
Animal Models
Animal studies have further validated the anticancer and anti-inflammatory properties of this compound. In a mouse model of colorectal cancer, treatment with this compound resulted in a significant reduction in tumor size compared to controls . Additionally, its neuroprotective effects were observed in a rat model of Parkinson's disease, where it improved motor function and reduced dopaminergic neuron loss .
Mechanism of Action
The mechanism of action of Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects: The cyclopentylcarbamoyl group in the target compound balances lipophilicity and steric bulk, making it more selective than calpeptin (hexan-2-yl group) but less membrane-permeable . Replacing the carbamoyl with a cyano group (as in ) increases polarity, altering reactivity in nucleophilic substitutions . Bithiazolyl derivatives () introduce heterocyclic rigidity, enhancing binding to viral proteases but reducing solubility .
Stereochemical Impact :
- The (1S) configuration in the target compound and calpeptin ensures optimal fit into enzyme active sites, whereas racemic mixtures (e.g., ) show reduced efficacy .
Pharmacological Profiles: Calpeptin’s longer alkyl chain improves cell permeability but increases off-target effects compared to the cyclopentyl variant . AB-FUBINACA (), a synthetic cannabinoid with a fluorophenyl group, diverges entirely in application but shares carbamate-based structural motifs .
A. Protease Inhibition :
- The target compound inhibits cruzipain (a cysteine protease in Trypanosoma cruzi) with IC₅₀ values comparable to analogs like benzyl N-[(1S)-1-benzyl-2-(isoxazol-4-ylamino)-2-oxo-ethyl]carbamate (~50 nM) .
- Modifications such as trifluoroacetyl groups () enhance metabolic stability but reduce solubility .
C. Comparative Pharmacokinetics :
- The cyclopentyl group in the target compound reduces hepatic clearance (t₁/₂ = 2.1 h in mice) compared to isopropyl analogs (t₁/₂ = 1.3 h) due to decreased CYP450 metabolism .
Biological Activity
Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate is a chemical compound with notable biological activity and potential applications in medicinal chemistry. This article delves into its synthesis, mechanisms of action, biological effects, and relevant case studies.
Compound Overview
- Chemical Formula : C18H26N2O3
- Molecular Weight : 318.4 g/mol
- CAS Number : 1423037-55-1
This compound is characterized by the presence of a carbamate functional group, which is known to influence its biological properties.
The synthesis of this compound typically involves carbon-nitrogen bond formation through methods such as palladium-catalyzed cross-coupling reactions. These methods are favored in pharmaceutical chemistry for their efficiency and selectivity.
Common Reactions
- Oxidation : Can lead to the formation of oxidized derivatives.
- Reduction : Alters functional groups within the compound.
- Substitution : Engages in reactions where one functional group is replaced by another.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate enzyme activities, influencing various metabolic pathways. The precise molecular targets remain under investigation but are critical for understanding its therapeutic potential.
Pharmacological Applications
Research indicates that this compound exhibits potential as an inhibitor in several biochemical pathways. Its ability to modulate enzyme functions makes it a candidate for drug development in conditions where enzyme regulation is crucial.
Case Studies
Several studies have explored the effects of similar carbamate derivatives on biological systems:
- Enzyme Inhibition : Research has shown that carbamate compounds can inhibit enzymes such as NAMPT, which is involved in NAD+ biosynthesis. This inhibition can impact cellular metabolism and has implications for cancer therapy .
- Antimicrobial Activity : Some studies suggest that related compounds possess antimicrobial properties, indicating potential applications in treating infections .
- Neuroprotective Effects : Investigations into the neuroprotective capabilities of carbamates have revealed promising results, particularly in models of neurodegenerative diseases .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate | Similar structure | Moderate enzyme inhibition |
| Benzyl N-[(1S)-1-(cyclohexylcarbamoyl)ethyl]carbamate | Similar structure | Antimicrobial properties |
This table highlights how variations in molecular structure can lead to differences in biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
